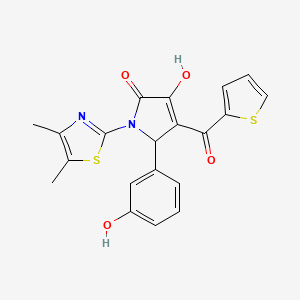
1-(2-Methoxyphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxyphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea, also known as MMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMPI is a small molecule inhibitor of the tyrosine kinase receptor, c-Met, which plays a key role in various cellular processes such as cell proliferation, differentiation, and migration.
Scientific Research Applications
Synthesis and Antibacterial Activity
Compounds with structures similar to "1-(2-Methoxyphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea" have been synthesized and evaluated for their antibacterial properties. For instance, derivatives of 3-substituted-6-(3-ethyl-4-methylanilino)uracils have shown potent antibacterial activity against Gram-positive organisms, emphasizing the potential of such compounds in developing new antibiotics (Zhi et al., 2005).
Inhibition of Enzymatic Activities
Another application area is the inhibition of specific enzymes related to diseases. Compounds structurally related to the query molecule have been tested for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), crucial for neurodegenerative disease research (Sujayev et al., 2016).
Neuroprotective Properties
Additionally, derivatives of ureas and thioureas have been explored for their antiparkinsonian activities, offering insights into the neuroprotective properties that could be leveraged in Parkinson's disease treatment. This research avenue highlights the potential therapeutic applications of these compounds in neurodegenerative disorders (Azam et al., 2009).
Cancer Research
In cancer research, specific urea derivatives have been investigated for their antiproliferative effects against various cancer cell lines, suggesting a potential role in developing novel anticancer agents. For example, a study on phenoxypyrimidine-urea derivatives showed promising results in inducing apoptosis in non-small cell lung cancer cells (Gil et al., 2021).
Antioxidant Activity
Lastly, some urea derivatives have been synthesized and evaluated for their antioxidant activities, indicating the potential use of these compounds in combating oxidative stress-related diseases (George et al., 2010).
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O3/c1-14-22-17(13-18(23-14)25-9-11-28-12-10-25)20-7-8-21-19(26)24-15-5-3-4-6-16(15)27-2/h3-6,13H,7-12H2,1-2H3,(H,20,22,23)(H2,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSZPQLDRBEWBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-1H-pyrazol-4-yl)(4-methylpiperidino)methanone](/img/structure/B2915387.png)
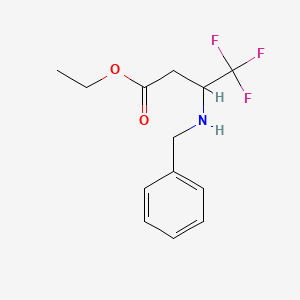
![N-[[4-(Cyclopropylsulfamoyl)phenyl]methyl]but-2-ynamide](/img/structure/B2915389.png)
![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one](/img/structure/B2915390.png)
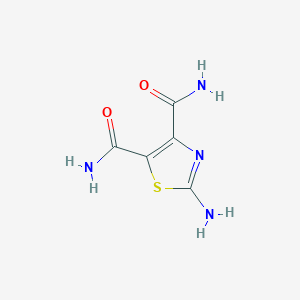

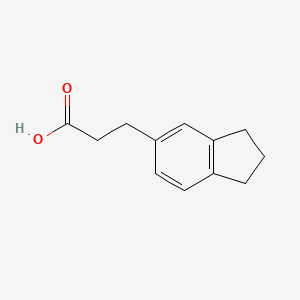

![1-(3-Chloro-4-fluorophenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B2915401.png)
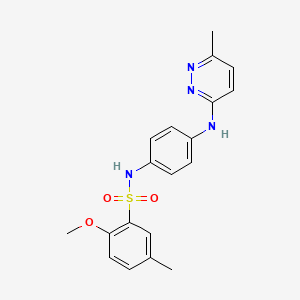
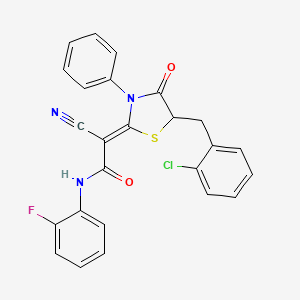
![2-Ethyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2915407.png)
